molecular formula C16H10FNO3 B2402530 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950029-19-3

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B2402530
CAS No.: 950029-19-3
M. Wt: 283.258
InChI Key: LGKCFCXPJGIKKH-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, addressing issues such as waste management and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-8-4-3-7-12(13)14-9-18-15(21-14)10-5-1-2-6-11(10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCFCXPJGIKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950029-19-3
Record name 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
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